molecular formula C11H15ClN2O B3021731 4-Amino-1-(3-methylphenyl)pyrrolidin-2-one hydrochloride CAS No. 1114822-38-6

4-Amino-1-(3-methylphenyl)pyrrolidin-2-one hydrochloride

Cat. No.: B3021731
CAS No.: 1114822-38-6
M. Wt: 226.70
InChI Key: FXYIHYFEXFIADL-UHFFFAOYSA-N
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Description

4-Amino-1-(3-methylphenyl)pyrrolidin-2-one hydrochloride is a pyrrolidinone derivative characterized by a 3-methylphenyl substituent at the 1-position and an amino group at the 4-position of the pyrrolidin-2-one ring.

Properties

IUPAC Name

4-amino-1-(3-methylphenyl)pyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-8-3-2-4-10(5-8)13-7-9(12)6-11(13)14;/h2-5,9H,6-7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYIHYFEXFIADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677604
Record name 4-Amino-1-(3-methylphenyl)pyrrolidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114822-38-6
Record name 4-Amino-1-(3-methylphenyl)pyrrolidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(3-methylphenyl)pyrrolidin-2-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbenzaldehyde and 4-aminobutyric acid.

    Formation of Intermediate: The initial step involves the condensation of 3-methylbenzaldehyde with 4-aminobutyric acid to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization under acidic conditions to form the pyrrolidinone ring.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the pyrrolidinone derivative to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(3-methylphenyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Amino-1-(3-methylphenyl)pyrrolidin-2-one hydrochloride has been investigated for its potential as an active pharmaceutical ingredient (API). Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

Potential Therapeutic Areas :

  • Anticoagulant Activity : Similar compounds have been noted for their ability to inhibit coagulation factors, particularly factor Xa, which is crucial in the management of thromboembolic disorders such as thrombosis and myocardial infarction . The inhibition of these factors can prevent clot formation and is essential in treating conditions like unstable angina and strokes.
  • Antitumor Effects : Preliminary studies indicate that derivatives of this compound may exhibit antitumor properties by modulating signaling pathways involved in cell growth and survival . This suggests that this compound could be explored for cancer therapies.

Research has shown that compounds with similar structures can affect various biological pathways:

  • Protein Kinase Inhibition : Structurally related compounds have demonstrated the ability to inhibit protein kinases, such as Akt, which plays a pivotal role in cancer cell proliferation and survival . This inhibition can lead to reduced tumor growth in preclinical models, indicating a potential application in cancer therapeutics.

Case Study 1: Anticoagulant Properties

A study focusing on a related compound demonstrated its effectiveness as a factor Xa inhibitor. The results indicated significant anticoagulant activity, suggesting that derivatives like this compound could be developed into new anticoagulant medications .

Case Study 2: Cancer Therapeutics

In vivo studies involving structurally similar compounds showed promising results in inhibiting tumor growth in xenograft models. These compounds modulated key signaling pathways associated with cancer progression, providing a rationale for further investigation into the therapeutic potential of this compound against various cancers .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Aspects
4-Amino-1-(3-methylphenyl)pyrrolidin-2-one HClPyrrolidine ring with methyl substitutionPotential for anticoagulant and antitumor activity
4-Amino-1-(4-methylphenyl)pyrrolidin-2-one HClSimilar pyrrolidine structureDifferent phenyl substitution affects activity
4-Amino-1-methylpyrrolidin-2-one HClLacks aromatic substitutionSimplified structure with different pharmacological profiles

Mechanism of Action

The mechanism of action of 4-Amino-1-(3-methylphenyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • 3-Methylphenyl vs. However, the methyl group may enhance membrane permeability due to reduced hydrogen bonding .
  • Fluorophenyl vs. Methylphenyl : The fluorine atom in the 2-fluorophenyl derivative introduces electronegativity, which could enhance binding affinity to biological targets (e.g., enzymes or receptors) through dipole interactions .
  • Benzyl vs. 3-Methylphenyl : The benzyl group adds steric bulk, which might improve metabolic stability but reduce solubility .

Biological Activity

4-Amino-1-(3-methylphenyl)pyrrolidin-2-one hydrochloride is a synthetic compound with significant biological activity, particularly in medicinal chemistry. Its unique structural features, including a pyrrolidine ring and an amino group, contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H14ClN2OC_{11}H_{14}ClN_2O, with a molecular weight of approximately 224.69 g/mol. Its structure includes:

  • Pyrrolidine Ring : A five-membered ring that enhances the compound's ability to interact with biological targets.
  • Amino Group : Facilitates hydrogen bonding and enhances solubility.
  • 3-Methylphenyl Moiety : Contributes to hydrophobic interactions.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound exhibits affinity for multiple receptors involved in neurotransmission and cellular signaling.
  • Enzyme Interaction : It can inhibit or modulate the activity of specific enzymes, impacting biochemical pathways related to inflammation, cancer progression, and microbial resistance .

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values have been reported as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
  • The compound shows potential as an antibacterial agent, particularly in the context of resistant strains.

Anticancer Properties

Studies have suggested that this compound may exhibit anticancer effects through:

  • Inhibition of Tumor Growth : It may interfere with cellular mechanisms that promote cancer cell proliferation.
  • Induction of Apoptosis : Preliminary data indicate that it can trigger programmed cell death in certain cancer cell lines.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties:

  • It may reduce the production of pro-inflammatory cytokines, thus mitigating inflammatory responses in various models.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC against S. aureus < 0.0039 mg/mL
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various pyrrolidine derivatives, this compound was highlighted for its potent activity against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications significantly influenced antimicrobial potency, emphasizing the importance of the 3-methylphenyl group in enhancing bioactivity .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound is still under investigation. However, preliminary studies suggest:

  • Absorption : High bioavailability due to favorable solubility characteristics.
  • Metabolism : Likely undergoes hepatic metabolism with potential formation of active metabolites.
  • Toxicity : Initial toxicity assessments indicate a favorable safety profile; however, comprehensive toxicological studies are needed for clinical applications .

Q & A

Q. Methodological Table :

StepConditionsOutcome
Acidification1.0 M HCl, room temperatureProtonation of free base
CrystallizationHeated to 50°C, then cooledClear solution → crystalline solid
FiltrationCold HCl rinse, suction drying52.7% yield, white crystalline powder

How can the compound’s structural integrity be validated?

Basic Research Question
Combined spectroscopic and crystallographic methods are critical:

  • NMR : Assign peaks to confirm substituent positions (e.g., δ 9.39 ppm for NH+^+ in DMSO-d6d_6) .
  • X-ray Powder Diffraction (XRPD) : Compare experimental patterns with reference data to verify crystallinity .
  • SHELXL refinement : Resolve bond lengths/angles and validate hydrogen bonding networks in crystal structures .

Advanced Consideration : Use density functional theory (DFT) to model electronic environments and cross-validate spectral data .

What safety protocols are recommended for handling this compound?

Basic Research Question
While specific GHS data for this compound is limited, analogous pyrrolidinone hydrochlorides (e.g., 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one) suggest:

  • Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .
  • Mitigation : Use fume hoods, wear nitrile gloves, and avoid aerosol formation .
  • First Aid : Immediate rinsing for eye/skin exposure and medical consultation for ingestion .

How can reaction conditions be optimized to improve yield and purity?

Advanced Research Question

  • Temperature Gradients : Gradual heating (e.g., 0→50°C) prevents byproduct formation during salt crystallization .
  • Solvent Polarity : Polar solvents (e.g., water) enhance HCl solubility, while cold washes reduce impurity retention .
  • In-line Analytics : Use HPLC-MS to monitor reaction progress and adjust stoichiometry dynamically .

Q. Data-Driven Example :

ParameterOptimization StrategyOutcome
HCl Concentration1.0 M vs. 0.5 MHigher concentration improves protonation efficiency
Drying MethodSuction vs. oven dryingSuction preserves crystallinity and reduces decomposition

How to resolve contradictions in spectral or crystallographic data?

Advanced Research Question

  • Multi-Technique Validation : Cross-reference NMR, XRPD, and mass spectrometry to identify discrepancies (e.g., polymorphic variations) .
  • High-Resolution Crystallography : Refine SHELXL parameters to resolve ambiguous electron density maps .
  • Statistical Analysis : Apply Rietveld refinement to quantify phase purity in XRPD data .

What methodologies assess the compound’s pharmacological activity?

Advanced Research Question

  • In Vivo Models : Test cardiovascular effects in rodents (e.g., antiarrhythmic activity via ECG monitoring) .
  • Dose-Response Studies : Administer intravenously (e.g., 1–10 mg/kg) to establish therapeutic windows .
  • Receptor Binding Assays : Use α1-adrenergic receptor models to evaluate target engagement .

How is analytical purity ensured during synthesis?

Basic Research Question

  • HPLC with UV Detection : Monitor retention times against reference standards (e.g., LGC Standards) .
  • Melting Point Analysis : Compare experimental values (e.g., ~227°C) with literature data .
  • Impurity Profiling : Identify byproducts (e.g., free base residues) via LC-MS .

What computational tools aid in retrosynthetic planning?

Advanced Research Question

  • AI-Driven Synthesis Platforms : Tools like Reaxys and Pistachio predict feasible routes using reaction databases .
  • Retrosynthetic Trees : Prioritize routes with minimal steps and high atom economy (e.g., using pyrrolidinone precursors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Amino-1-(3-methylphenyl)pyrrolidin-2-one hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.